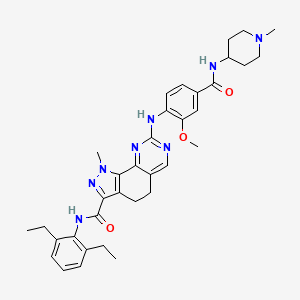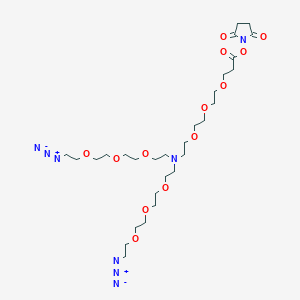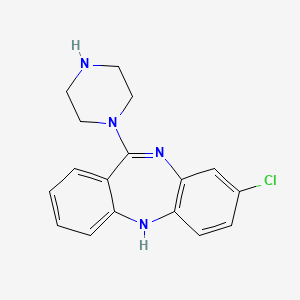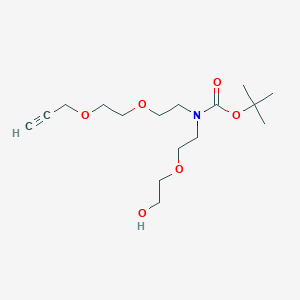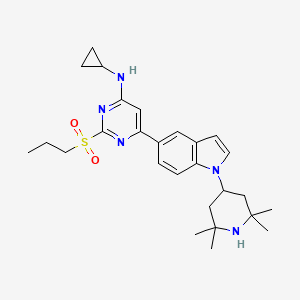
Nvs-cecr2-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nvs-cecr2-1 is a novel small molecule inhibitor of the CECR2 gene. It has been identified as a potential therapeutic target for a variety of diseases including cancer, inflammation, and metabolic disorders. The inhibitor has been shown to reduce the activity of the CECR2 gene, which is associated with cell proliferation and differentiation. In addition, this compound has been shown to have a protective effect against oxidative stress, which is a major cause of aging and other diseases.
Scientific Research Applications
NVS-CECR2-1, a non-BET family bromodomain inhibitor, targets the cat eye syndrome chromosome region, candidate 2 (CECR2), and has shown cytotoxic activity against various human cancer cells. It was particularly effective against SW48 colon cancer cells, mainly inducing apoptosis. The sensitivity of cancer cells to this compound is reduced by CECR2 depletion, suggesting the specificity of its action against CECR2. However, it was also observed to kill cancer cells through a CECR2-independent mechanism, indicating broader potential applications in cancer therapy (Park et al., 2020).
Nanovesicles (NVs), in general, have been explored for their potential in anticancer and antimicrobial nanotherapies. As non-viral nanovectors, they are designed for stable, sustainable, biocompatible, controlled, and targeted drug delivery. NVs, including those like this compound, are part of a larger trend in personalized nanomedicine, where peptides play a crucial role in advancing these devices (Del Genio et al., 2022).
Mechanism of Action
Target of Action
NVS-CECR2-1 is a highly potent and selective inhibitor for CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) . CECR2 is predominantly expressed in the nervous system and involved in neurulation . It has been identified as being in the chromosome 22q11 region, duplicated in the human disorder cat eye syndrome . This syndrome is characterized by defects of the eye, heart, anus, kidney, skeleton, face, and mental development .
Mode of Action
This compound binds to CECR2 with high affinity (IC50 of 47 nM in alpha screen, KD = 80 nM in ITC) . It shows robust activity in cells due to its slow off-rate . It demonstrates no cross-reactivity in a BRD panel (48 targets) .
Biochemical Pathways
CECR2 is part of the CERF complex with SNF2L, forming an ATP-dependent chromatin remodeler . It has also been suggested to play a role in DNA damage response by inhibiting γ-H2AX . This compound, by inhibiting CECR2, can potentially affect these biochemical pathways.
Pharmacokinetics
This compound is poorly soluble but due to its high potency, it may be safely used at low concentrations in cell biology applications . .
Result of Action
This compound exhibits cytotoxic activity and induces apoptosis against various cancer cells by targeting CECR2 as well as via CECR2-independent mechanism . In a NanoBRET assay, CECR2 shows dose-dependent displacement from histone H3.3, with IC50 of 255 nM .
Action Environment
The action of this compound is influenced by its concentration in the cellular environment. It shows robust activity in cells at a concentration of 0.1 µM due to its slow off-rate . .
Biochemical Analysis
Biochemical Properties
Nvs-cecr2-1 binds to CECR2 with high affinity (IC50 of 47 nM in alpha screen, KD = 80 nM in ITC), and demonstrates no cross reactivity in a BRD panel (48 targets) . It shows robust activity in cells due to its slow off-rate .
Cellular Effects
This compound exhibits cytotoxic activity and induces apoptosis against various cancer cells by targeting CECR2 as well as via CECR2-independent mechanism . In a NanoBRET assay, CECR2 shows dose-dependent displacement from histone H3.3, with IC50 of 255 nM and the FRAP assay reveals robust inhibition of CECR2 at 0.1µM concentration of this compound .
Molecular Mechanism
This compound inhibits CECR2 BRD’s chromatin binding and displaces CECR2 from chromatin within cells . It has been shown to be part of the CERF complex with SNF2L forming an ATP-dependent chromatin remodeler .
Temporal Effects in Laboratory Settings
This compound shows very good potency in FRAP assay at 0.1 µM due to its slow off-rate . It is poorly soluble but due to its high potency it may be safely used at low concentrations in cell biology applications .
Metabolic Pathways
CECR2 has been suggested to play a role in DNA damage response by inhibiting γ-H2AX
properties
IUPAC Name |
N-cyclopropyl-2-propylsulfonyl-6-[1-(2,2,6,6-tetramethylpiperidin-4-yl)indol-5-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O2S/c1-6-13-35(33,34)25-29-22(15-24(30-25)28-20-8-9-20)18-7-10-23-19(14-18)11-12-32(23)21-16-26(2,3)31-27(4,5)17-21/h7,10-12,14-15,20-21,31H,6,8-9,13,16-17H2,1-5H3,(H,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVECNLUKQDKOST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=CC(=N1)NC2CC2)C3=CC4=C(C=C3)N(C=C4)C5CC(NC(C5)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Are there any other studies exploring the therapeutic potential of NVS-CECR2-1?
A2: While the provided research focuses on its anthelmintic activity [], another study mentions the cytotoxic activity of this compound on human cancer cells []. Unfortunately, this study lacks published details about the specific cancer cell lines tested and the mechanisms underlying its cytotoxic effect. This highlights the need for further investigation into the broader therapeutic potential of this compound beyond its anti-schistosomal activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4,4-Difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide](/img/structure/B609609.png)

